molecular formula C26H44N2O6 B12521041 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene CAS No. 816463-62-4

1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene

Cat. No.: B12521041
CAS No.: 816463-62-4
M. Wt: 480.6 g/mol
InChI Key: AODUSHOBOLEDOU-UHFFFAOYSA-N
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Description

1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene: is an organic compound characterized by its unique structure, which includes two 3,7-dimethyloctyloxy groups and two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene typically involves the nitration of a precursor compound, such as 1,2-bis(3,7-dimethyloctyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.

Major Products:

    Reduction: Formation of 1,2-bis(3,7-dimethyloctyloxy)-4,5-diaminobenzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene is used as a precursor in the synthesis of advanced materials, including conducting polymers and organic semiconductors. Its unique structure allows for the fine-tuning of electronic properties in these materials.

Biology and Medicine: While specific biological applications of this compound are less common, its derivatives may be explored for potential use in drug development and as intermediates in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with specific electronic and optical properties. It may also find applications in the development of sensors and other electronic devices.

Mechanism of Action

The mechanism of action of 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene primarily involves its ability to undergo various chemical transformations due to the presence of reactive nitro groups. These transformations can lead to the formation of new compounds with distinct properties. The molecular targets and pathways involved depend on the specific reactions and applications being explored.

Comparison with Similar Compounds

  • 2,5-Bis(bromomethyl)-1-methoxy-4-(3,7-dimethyloctyloxy)benzene
  • 2,5-Bis(chloromethyl)-1,4-bis(3,7-dimethyloctyloxy)benzene

Comparison: 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene is unique due to the presence of two nitro groups, which impart distinct reactivity and electronic properties compared to its analogs with bromomethyl or chloromethyl substituents. These differences can influence the compound’s behavior in chemical reactions and its suitability for specific applications.

Properties

CAS No.

816463-62-4

Molecular Formula

C26H44N2O6

Molecular Weight

480.6 g/mol

IUPAC Name

1,2-bis(3,7-dimethyloctoxy)-4,5-dinitrobenzene

InChI

InChI=1S/C26H44N2O6/c1-19(2)9-7-11-21(5)13-15-33-25-17-23(27(29)30)24(28(31)32)18-26(25)34-16-14-22(6)12-8-10-20(3)4/h17-22H,7-16H2,1-6H3

InChI Key

AODUSHOBOLEDOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCC(C)CCCC(C)C

Origin of Product

United States

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